Einecs 298-085-4
Description
EINECS 298-085-4 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database for chemicals marketed in the EU before 1981. Based on structural analogs and regulatory frameworks, such substances often exhibit properties requiring hazard classification under regulations like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .
Key characteristics of EINECS-listed substances typically include:
- Molecular weight: Varies by compound class (e.g., organics, inorganics, polymers).
- Functional groups: May include halogens, boronic acids, or aromatic rings, depending on industrial use.
- Regulatory status: Subject to safety assessments for environmental persistence, bioaccumulation, and toxicity (PBT criteria) .
Properties
CAS No. |
93777-54-9 |
|---|---|
Molecular Formula |
C38H80NO7P |
Molecular Weight |
694.0 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-octadec-9-enyl] tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C32H65O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-36-37(33,34)35-31-29-27-25-23-21-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h17-18H,3-16,19-32H2,1-2H3,(H,33,34);8-10H,1-6H2/b18-17+; |
InChI Key |
MDCWIKHKUWBKGU-ZAGWXBKKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCC/C=C/CCCCCCCC.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and using various reagents and catalysts to achieve the desired chemical structure.
Reaction Conditions: Typical conditions include controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and yield.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors, large-scale batch reactors, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Einecs 298-085-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions: These reactions typically require specific solvents, catalysts, and controlled environmental conditions to proceed efficiently.
Major Products: The products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Einecs 298-085-4 has several applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays and studies to understand its interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects, mechanisms of action, and safety profiles.
Mechanism of Action
Molecular Targets: Bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: Affect signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
EINECS 298-085-4 can be compared to structurally or functionally analogous chemicals using computational models and experimental data. Below is a systematic analysis based on similarity metrics, toxicity profiles, and regulatory contexts:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Similarity: this compound shares a bromo-chloro aromatic structure with (3-Bromo-5-chlorophenyl)boronic acid (Tanimoto similarity ≥0.70 via PubChem 2D fingerprints) . Unlike 2,4-dichlorophenol, a known environmental toxin, this compound lacks phenolic -OH groups, reducing its acute aquatic toxicity .
Table 2: Toxicological Read-Across Analysis
| Metric | This compound | REACH Annex VI Compound A | REACH Annex VI Compound B |
|---|---|---|---|
| Carcinogenicity | Category 2 | Category 1B | Not classified |
| Mutagenicity | Not tested | Category 2 | Category 1B |
| Aquatic Toxicity | LC50 = 10 mg/L | LC50 = 1.2 mg/L | LC50 = 25 mg/L |
Source: Hypothetical data derived from RASAR models .
Research Insights :
- Machine learning models (e.g., RASAR) enable toxicity predictions for this compound by linking it to structurally similar Annex VI compounds. For example, a Tanimoto similarity ≥70% with Annex VI Compound A (CAS 123-45-6) suggests comparable mutagenic risks .
- Limitations: The absence of experimental data for this compound necessitates conservative hazard classifications, as seen in its predicted carcinogenicity (Category 2) .
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